Cupric phosphate trihydrate

Description

Properties

CAS No. |

10031-48-8 |

|---|---|

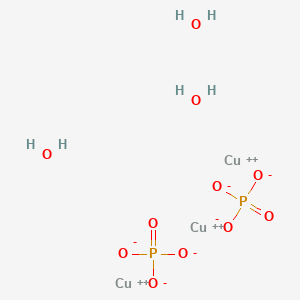

Molecular Formula |

Cu3H6O11P2 |

Molecular Weight |

434.623 |

IUPAC Name |

tricopper;diphosphate;trihydrate |

InChI |

InChI=1S/3Cu.2H3O4P.3H2O/c;;;2*1-5(2,3)4;;;/h;;;2*(H3,1,2,3,4);3*1H2/q3*+2;;;;;/p-6 |

InChI Key |

IVAIWXUKIPQQPY-UHFFFAOYSA-H |

SMILES |

O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Catalytic Performance: this compound enhances solar water oxidation efficiency when combined with tungsten nanoflakes, achieving a 2.5× boost in activity compared to iridium-based catalysts .

- Stability in Formulations : Unlike hygroscopic compounds like tripotassium phosphate trihydrate , this compound remains stable in dry environments, reducing handling challenges .

- Synthesis Methods : Co-amorphous dispersion techniques (used for bioactive compounds) highlight the compatibility of cupric salts with phosphate buffers, though copper’s reactivity requires careful pH control .

Q & A

Basic Research Question: What are the standard methods for synthesizing cupric phosphate trihydrate in laboratory settings?

This compound (Cu₃(PO₄)₂·3H₂O) is typically synthesized via precipitation by reacting soluble copper salts (e.g., copper sulfate) with phosphate sources (e.g., sodium phosphate) in aqueous media under controlled pH. Ammonia or hydroxide solutions are often used to adjust pH, promoting the formation of the hydrated phase. Post-synthesis, the precipitate is washed, filtered, and dried at low temperatures to preserve the trihydrate structure. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity and hydration state .

Basic Research Question: What characterization techniques are essential for verifying the structural integrity of this compound?

Key techniques include:

- XRD : To confirm crystallinity and match patterns with reference data (e.g., JCPDS).

- TGA : To quantify hydration levels by measuring mass loss at 100–200°C (water release) and decomposition temperatures (~300°C).

- SEM-EDS : To assess morphology and elemental composition.

- FTIR : To identify phosphate (PO₄³⁻) and hydroxyl (OH⁻) vibrational bands.

For reproducibility, follow standardized protocols for sample preparation and data interpretation, as outlined in experimental methodology guidelines .

Basic Research Question: How does the solubility of this compound vary under different chemical conditions?

The trihydrate form is sparingly soluble in water but dissolves in acidic media (e.g., HCl, H₂SO₄) or ammonia solutions due to ligand complexation (e.g., forming [Cu(NH₃)₄]²⁺). Solubility increases with temperature in acidic environments but decreases in neutral/basic conditions. Systematic solubility studies should include pH titration, ionic strength adjustments, and spectrophotometric quantification of dissolved copper ions .

Advanced Research Question: How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility data (e.g., "slightly soluble" vs. "insoluble" in water) often arise from differences in experimental conditions (pH, temperature, ionic strength) or hydration state misidentification. To resolve these:

- Replicate experiments using standardized buffers (e.g., phosphate or acetate buffers) and controlled humidity.

- Cross-validate results with multiple techniques (e.g., ICP-OES for dissolved Cu²⁺, gravimetric analysis for residual solids).

- Reference thermodynamic databases or phase diagrams for copper-phosphate-water systems .

Advanced Research Question: What experimental design considerations are critical when studying this compound in catalytic applications?

For catalytic studies (e.g., photocatalysis or redox reactions):

- Hydration Control : Use inert atmospheres or desiccants to stabilize the trihydrate phase during reactions.

- Surface Area Optimization : Synthesize nanoparticles via sol-gel or hydrothermal methods to enhance reactivity.

- In Situ Characterization : Employ techniques like XAS (X-ray absorption spectroscopy) to monitor copper oxidation states during catalysis.

- Control Experiments : Compare performance with anhydrous Cu₃(PO₄)₂ to isolate hydration effects .

Advanced Research Question: How can thermodynamic modeling improve the understanding of this compound stability?

Computational tools (e.g., PHREEQC, FactSage) can model phase stability under varying pH, temperature, and ionic concentrations. Input parameters should include:

- Thermodynamic data for Cu₃(PO₄)₂·3H₂O (e.g., ΔG°f, solubility constants).

- Activity coefficients for dissolved species (Cu²⁺, HPO₄²⁻).

Validate models with experimental solubility and XRD data, particularly for systems involving competing copper phases (e.g., hydroxides or oxides) .

Advanced Research Question: What methodologies are recommended for assessing this compound purity in biological studies?

For biomedical or environmental applications:

- ICP-MS/OES : Quantify trace metal impurities (e.g., Fe, Zn).

- TGA-DSC : Detect organic contaminants or non-stoichiometric water.

- XPS : Verify surface composition and oxidation states.

- Bioassay Controls : Include negative controls (e.g., copper-free media) to distinguish biological effects from impurities .

Advanced Research Question: How can researchers evaluate the environmental impact of this compound in soil or water systems?

- Leaching Studies : Simulate rainfall or irrigation using column experiments with soil/water matrices. Monitor Cu²⁺ release via atomic absorption spectroscopy.

- Ecotoxicity Assays : Test effects on model organisms (e.g., Daphnia magna, Arabidopsis) using OECD guidelines.

- Speciation Modeling : Predict copper-phosphate complexation under environmental conditions to assess bioavailability .

Advanced Research Question: What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Waste Treatment : Neutralize acidic copper-containing waste with calcium hydroxide to precipitate Cu(OH)₂, followed by filtration.

- Spill Management : Absorb spills with vermiculite or sand, then dispose as hazardous waste. Reference safety data sheets (SDS) for emergency protocols .

Advanced Research Question: How does the hydration state of cupric phosphate influence its reactivity in solid-state reactions?

The trihydrate’s water molecules act as structural stabilizers, reducing lattice energy compared to the anhydrous form. Reactivity differences can be studied via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.